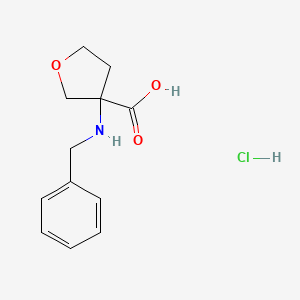![molecular formula C9H17NS B1528391 1-Thia-4-azaspiro[5.5]undecane CAS No. 4083-56-1](/img/structure/B1528391.png)
1-Thia-4-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NS and a molecular weight of 171.31 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Thia-4-azaspiro[5.5]undecane is1S/C9H17NS/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2 . This indicates that the molecule consists of a nine-membered carbon ring with one sulfur and one nitrogen atom . Physical And Chemical Properties Analysis
1-Thia-4-azaspiro[5.5]undecane has a density of 1.1±0.1 g/cm3 and a boiling point of 281.9±15.0 °C at 760 mmHg . It is a liquid at room temperature and has a flash point of 124.3±20.4 °C .Aplicaciones Científicas De Investigación
Anticancer Research
1-Thia-4-azaspiro[5.5]undecane: has been explored for its potential in anticancer therapy. Researchers have synthesized derivatives of this compound, which have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116 . These studies are crucial as they contribute to the development of new chemotherapeutic agents with fewer side effects and improved efficacy.
Pharmaceutical Development
In the pharmaceutical industry, 1-Thia-4-azaspiro[5.5]undecane derivatives have been investigated for their apoptotic antiproliferative properties. These compounds have been found to inhibit EGFR and BRAF V600E, which are significant targets in cancer treatment . The ability to synthesize these compounds in a one-pot reaction enhances their viability for drug development.
Material Science
The compound’s derivatives have been utilized in material science, particularly in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These materials have applications in creating new types of polymers and coatings with potential uses in various industries.
Analytical Chemistry
In analytical chemistry, 1-Thia-4-azaspiro[5.5]undecane plays a role in the synthesis of compounds used for spectroscopic analysis and chemical assays. The compound’s derivatives can be used to develop new analytical reagents and standards for testing and measurement .
Biotechnology
In biotechnology, the compound’s derivatives are being explored for their biological activities, which include antimicrobial and anti-HIV properties. This research is vital for the development of new biotechnological tools and treatments .
Safety and Hazards
The safety information for 1-Thia-4-azaspiro[5.5]undecane indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
Propiedades
IUPAC Name |
1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMJMQZMIIBTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)






